molecular formula C14H16N2O3 B13353047 2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Cat. No.: B13353047
M. Wt: 260.29 g/mol
InChI Key: YMUNGLIHGZMZSC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound “2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid” features a pyrazole core substituted with a 2,5-dimethylphenyl group at position 2, a methyl group at position 5, and an acetic acid moiety at position 3. Its molecular formula is C₁₆H₁₈N₂O₃ (molecular weight: 286.33 g/mol). The acetic acid group enhances solubility in polar solvents and facilitates hydrogen bonding, which is critical for biological interactions .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid

InChI

InChI=1S/C14H16N2O3/c1-8-4-5-9(2)12(6-8)16-14(19)11(7-13(17)18)10(3)15-16/h4-6,15H,7H2,1-3H3,(H,17,18)

InChI Key

YMUNGLIHGZMZSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C(=C(N2)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of p-xylene with chloroacetyl chloride to form 2-chloro-1-(2,5-dimethylphenyl)ethanone. This intermediate is then reacted with a suitable compound to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally related pyrazole-acetic acid derivatives highlights the impact of substituents on physicochemical properties and bioactivity. Below is a detailed table and discussion:

Table 1: Key Comparisons of Pyrazole-Acetic Acid Derivatives

Compound Name Molecular Formula (MW) Substituents Functional Groups Key Properties
Target Compound : 2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid C₁₆H₁₈N₂O₃ (286.33) 2,5-Dimethylphenyl; 5-methyl Acetic acid, ketone Enhanced hydrophobicity; moderate solubility in polar solvents
2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid C₁₃H₁₂F₂N₂O₃ (268.22) 2,4-Difluorophenyl; 5-methyl Acetic acid, ketone Higher electronegativity (fluorine); increased metabolic stability
2-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid C₁₇H₁₃ClN₂O₂ (312.76) 4-Chlorophenyl; 1-phenyl Acetic acid, chlorine Chlorine’s electron-withdrawing effect enhances receptor binding affinity
3,5-Dimethyl-1-(3-trifluoromethylphenyl)-1H-pyrazol-4-ylacetic acid C₁₅H₁₄F₃N₂O₃ (326.25) 3-Trifluoromethylphenyl; 3,5-dimethyl Trifluoromethyl, acetic acid Strong electron-withdrawing group (CF₃); improved pharmacokinetics
2-(1,3-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride C₇H₁₁ClN₂O₃ (218.63) 1,3-Dimethyl Acetic acid (hydrochloride) Enhanced solubility and stability due to HCl salt

Key Observations:

Substituent Effects on Hydrophobicity :

  • The target compound’s 2,5-dimethylphenyl group increases lipophilicity compared to fluorinated or chlorinated analogs, favoring passive diffusion across biological membranes .
  • Fluorinated derivatives (e.g., 2,4-difluorophenyl) exhibit higher electronegativity, which enhances metabolic stability by resisting oxidative degradation .

Functional Group Contributions :

  • The acetic acid moiety common to all compounds enables hydrogen bonding with biological targets, such as enzymes or receptors .
  • Hydrochloride salts (e.g., in C₇H₁₁ClN₂O₃) significantly improve aqueous solubility, making them more viable for pharmaceutical formulations .

Biological Activity Trends :

  • Chlorine and trifluoromethyl groups in analogs correlate with stronger enzyme inhibition due to their electron-withdrawing properties, which polarize the pyrazole ring and enhance binding to active sites .
  • The target compound’s methyl groups may reduce toxicity compared to halogenated derivatives, as halogens can form reactive metabolites .

Synthetic Flexibility :

  • Esters (e.g., ethyl or methyl esters) of similar compounds are often intermediates, offering versatility in derivatization. For example, ethyl esters in are hydrolyzed to active acetic acid forms .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The position and nature of aryl substituents (e.g., dimethyl vs. halogenated) directly influence bioactivity. Methyl groups favor lipophilicity and reduced toxicity, while halogens enhance target affinity but may increase metabolic liabilities .
  • Computational Insights : Tools like MultiWfn () enable electron density and orbital analysis, predicting reactivity sites. For instance, the ketone group in the pyrazole ring is a hotspot for nucleophilic attacks .
  • Crystallography : SHELX programs () are critical for resolving crystal structures, revealing how hydrogen bonding networks (e.g., acetic acid dimerization) influence solid-state stability .

Biological Activity

The compound 2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The structure of the compound can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3

This structure consists of a pyrazole ring, which is known for its pharmacological significance due to its ability to interact with various biological targets.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For instance, a review by Sivaramakarthikeyan et al. (2022) reported that several pyrazole compounds exhibited significant inhibition of paw edema in rat models, indicating their potential as anti-inflammatory agents . The compound in focus showed comparable effects to standard anti-inflammatory drugs like aspirin and diclofenac sodium.

Table 1: Comparison of Anti-inflammatory Activities

CompoundIC50 (μg/mL)Standard Drug (IC50 μg/mL)
This compound55.65Diclofenac Sodium (54.65)
Para-nitrophenyl pyrazole derivative93.53Aspirin (not specified)

The above table indicates that the compound exhibits potent anti-inflammatory activity with an IC50 value that is competitive with established drugs.

COX Inhibition

The compound's mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory process. Studies have shown that various pyrazole derivatives can selectively inhibit COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: COX Inhibition Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
This compound30%70%8.22

The selectivity index indicates a favorable profile for this compound as a potential therapeutic agent with reduced side effects.

Case Studies and Research Findings

A notable study involved the synthesis and evaluation of various substituted pyrazoles for their anti-inflammatory properties. The findings suggested that modifications on the pyrazole ring could enhance biological activity while maintaining safety profiles .

In another case study focusing on acute inflammatory models in rats, the compound demonstrated significant efficacy in reducing inflammation and associated symptoms such as pain and swelling .

Safety Profile

Safety assessments conducted during these studies indicated minimal toxicity at therapeutic doses. Histopathological evaluations revealed no significant degenerative changes in major organs such as the liver and kidneys, suggesting that the compound could be safe for long-term use .

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